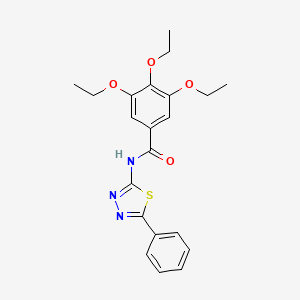
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing the 1,3,4-thiadiazole moiety are of significant scientific interest due to their wide range of applications, including their roles as biologically active substances, components in creating semiconductors, energy accumulators, and more. These compounds, including benzamide derivatives with thiadiazole, have been studied for their potential in various fields, excluding drug use and dosage or side effects considerations.
Synthesis Analysis
The synthesis of derivatives related to the specified compound often involves N, N' - disubstituted hydrazinecarbothioamide as a starting point. A method reported for a derivative involved the dehydrosulfurization reaction under the action of iodine and triethylamine in a DMF medium, leading to a high yield of the target product. This synthesis route is indicative of the methods employed in creating compounds with similar structural frameworks (Pavlova et al., 2022).
Molecular Structure Analysis
Molecular structure confirmation of these compounds is typically achieved through spectroscopic methods such as 1H and 13C NMR spectroscopy. The detailed structural analysis ensures the correct formation of the thiadiazole derivative, with molecular docking studies sometimes performed to explore potential biological activities (Pavlova et al., 2022).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives containing the 1,3,4-thiadiazole ring can vary, with potential activities as enzyme inhibitors. The reactivity and interaction with biological targets can be explored through molecular docking studies, indicating applications in areas like enzyme inhibition (Pavlova et al., 2022).
Scientific Research Applications
Synthesis and Characterization
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives are of interest due to their novel heterocyclic structures, which are synthesized via specific reactions involving heteroatom-containing compounds. For instance, a series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-benzamide derivatives have been synthesized, characterized by various spectroscopic techniques, and their biological activities studied against different bacterial and fungal strains (Patel & Patel, 2015). Similarly, research on the synthesis and fluorescence characteristics of N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles highlights the photophysical properties of these compounds, including large Stokes shifts and aggregation-induced emission effects (Zhang et al., 2017).
Anticancer Activity
Some benzamide derivatives, including those with thiadiazole rings, have shown promising anticancer activity. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been explored, with compounds like N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains. Some synthesized molecules were even more potent than reference drugs, particularly against gram-positive bacterial strains (Bikobo et al., 2017).
Photophysical Properties
The study of photophysical properties of benzamide derivatives containing thiadiazoles has revealed interesting behaviors such as solid-state fluorescence and aggregation-induced emission effects. These properties are influenced by various substituents on the benzamide and thiadiazole rings, making these compounds suitable for applications in fluorescence-based technologies (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide It’s known that 1,3,4-thiadiazole derivatives, which is a part of this compound, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The specific biochemical pathways affected by 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
properties
IUPAC Name |
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)19(25)22-21-24-23-20(29-21)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXHCWGMQKDSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

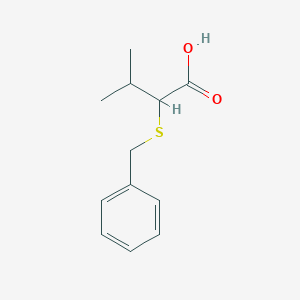
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
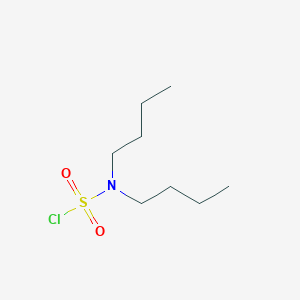
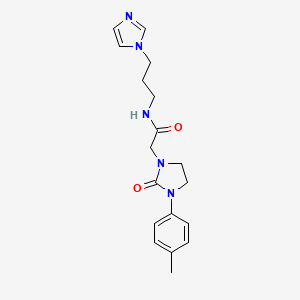
![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)
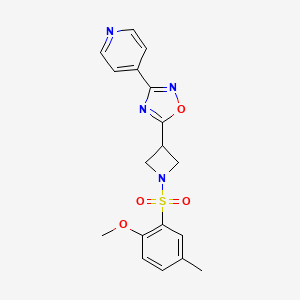
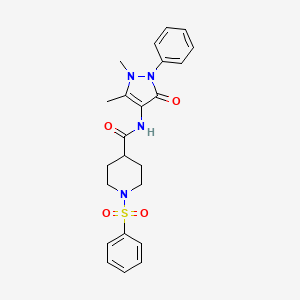
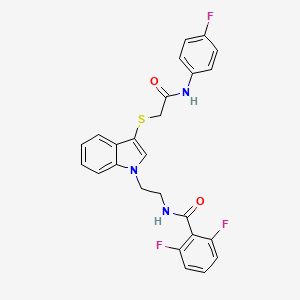
![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)
